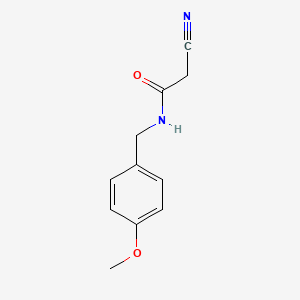

2-cyano-N-(4-methoxybenzyl)acetamide

Description

Contextualization of Cyanoacetamide Derivatives in Contemporary Organic Synthesis Research

Cyanoacetamide derivatives are a class of organic compounds characterized by a cyano group and an acetamide (B32628) functionality. tubitak.gov.tr These compounds are highly valued in contemporary organic synthesis due to their reactive nature, which allows them to serve as building blocks for a wide array of more complex molecules. tubitak.gov.trresearchgate.net The presence of both electrophilic and nucleophilic centers within their structure makes them ideal precursors for the synthesis of various heterocyclic compounds, which are integral to the development of pharmaceuticals and other biologically active molecules. tubitak.gov.tr The active methylene (B1212753) group in cyanoacetamides, positioned between the electron-withdrawing cyano and carbonyl groups, readily participates in condensation reactions, further expanding their synthetic utility. periodikos.com.br

Significance of N-Substituted Acetamides in Chemical Sciences

N-substituted acetamides, a broad class of compounds that includes 2-cyano-N-(4-methoxybenzyl)acetamide, are of significant interest in the chemical sciences. The substituent on the nitrogen atom can profoundly influence the compound's physical, chemical, and biological properties. nih.gov In medicinal chemistry, the N-substituted acetamide moiety is a common feature in many drug candidates, contributing to their pharmacological activity. The nature of the substituent can affect factors such as solubility, lipophilicity, and the ability to interact with biological targets. nih.gov Research into N-substituted acetamides is ongoing, with a focus on developing new synthetic methodologies and exploring their potential in various applications, from materials science to drug discovery. zu.edu.eg

Overview of Existing Research on this compound and Related Structural Analogues

Research on this compound itself has primarily focused on its synthesis and its use as a precursor for more complex molecules. One of the most cited methods for its synthesis involves the coupling of 4-methoxybenzylamine (B45378) with cyanoacetic acid.

Structural analogues, such as other N-benzyl cyanoacetamide derivatives, have been more extensively studied for their potential biological activities, including antibacterial and anticancer properties. zu.edu.eg For instance, studies on unsaturated 2-cyanoacetamide (B1669375) derivatives, formed through Knoevenagel condensation, have highlighted their potential as bioactive compounds. nih.gov The reactivity of the cyanoacetamide core allows for the facile synthesis of a diverse library of compounds for biological screening. nih.gov The 4-methoxybenzyl group, in particular, is known to influence the electronic and steric properties of the molecule, which can impact its reactivity and biological interactions.

A notable application of this class of compounds is in the synthesis of heterocyclic systems. For example, N-benzyl cyanoacetamide has been used to create a variety of pyrrole, pyrimidine (B1678525), and pyran derivatives. zu.edu.eg These heterocyclic scaffolds are of great interest in medicinal chemistry due to their prevalence in a wide range of biologically active natural products and synthetic drugs.

Below is a table summarizing some key research findings on this compound and its analogues:

| Compound/Analogue | Research Focus | Key Findings |

| This compound | Synthesis and Reactivity | Serves as a versatile intermediate for heterocyclic synthesis. The cyano group is a key reactive site for nucleophilic substitution. |

| Unsaturated 2-cyanoacetamide derivatives | Synthesis and Biological Activity | Synthesized via Knoevenagel condensation; exhibit potential as bioactive agents for pharmaceutical applications. nih.gov |

| N-benzyl cyanoacetamide | Heterocyclic Synthesis | Used as a precursor for the synthesis of various biologically relevant heterocycles like pyrroles and pyrimidines. zu.edu.eg |

| N-(substituted phenyl)-2-chloroacetamides | Antimicrobial Activity | Analogues have been screened for their potential as antimicrobial agents. nih.gov |

Scope and Objectives of Focused Academic Inquiry on the Chemical Compound

The primary objective of academic inquiry into this compound is to further elucidate its chemical properties and expand its utility in organic synthesis. A key area of interest is the development of more efficient and environmentally friendly synthetic routes to this compound and its derivatives.

Furthermore, a significant focus of research is the exploration of the biological activities of compounds derived from this compound. Given the established biological relevance of both the cyanoacetamide and N-substituted acetamide moieties, there is a strong rationale for investigating the pharmacological potential of this compound and its analogues. This includes screening for a range of activities, such as antimicrobial, anticancer, and enzyme inhibitory effects.

The systematic modification of the this compound structure allows for the investigation of structure-activity relationships (SAR). By synthesizing and testing a variety of analogues, researchers can identify the key structural features responsible for any observed biological activity, which is a crucial step in the design of new therapeutic agents.

Detailed Research Findings

Synthesis and Characterization

The synthesis of this compound can be achieved through the reaction of 4-methoxybenzylamine with an activated form of cyanoacetic acid. Spectroscopic data for the compound is as follows:

| Spectroscopic Data | |

| ¹H NMR | Signals corresponding to the methoxy (B1213986) group, the benzyl (B1604629) protons, the methylene protons of the acetamide, and the aromatic protons. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H bond, the cyano group (C≡N), and the carbonyl group (C=O) of the amide. |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-cyano-N-[(4-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-15-10-4-2-9(3-5-10)8-13-11(14)6-7-12/h2-5H,6,8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZEXVFFBZBDCNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351094 | |

| Record name | 2-cyano-N-(4-methoxybenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288154-72-3 | |

| Record name | 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288154-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-cyano-N-(4-methoxybenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyano N 4 Methoxybenzyl Acetamide and Its Structural Analogues

Conventional Synthetic Pathways for Acetamide (B32628) Formation

Conventional methods for forming the acetamide linkage in these structures primarily rely on well-established amidation and condensation reactions. These pathways are characterized by their reliability and broad applicability in organic synthesis.

The formation of an amide bond is a cornerstone of organic chemistry. One of the most common strategies involves the reaction of a carboxylic acid with an amine, often facilitated by a coupling agent or dehydrating agent to promote the formation of the C-N bond. In the context of cyanoacetamide synthesis, this involves reacting cyanoacetic acid with an appropriate amine.

A relevant example is the synthesis of the structural analogue 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. This reaction is achieved by mixing 2,4-dichloro-5-methoxyaniline (B1301479) with cyanoacetic acid in a solvent like tetrahydrofuran. A dehydrating agent, such as 1,3-diisopropylcarbodiimide, is added to facilitate the removal of water and drive the reaction to completion, resulting in a high yield of the desired acetamide. patsnap.com However, this method can present challenges in post-reaction purification, as removing the dehydrating agent's byproducts can be cumbersome. patsnap.com

Alternative strategies for C-N bond formation include the acylation of amines using acyl chlorides or the reaction of amines with esters, which are discussed in the following section. A summary of common amidation strategies is presented below.

Table 1: Conventional Amidation Strategies for Acetamide Synthesis

| Reactant 1 | Reactant 2 | Common Reagents/Conditions | Key Feature |

|---|---|---|---|

| Cyanoacetic Acid | Amine (e.g., 4-methoxybenzylamine) | Dehydrating Agent (e.g., Carbodiimide) | Direct formation from carboxylic acid. |

| Cyanoacetyl Chloride | Amine | Base (to neutralize HCl) | Highly reactive acylating agent. |

Condensation reactions, particularly the aminolysis of esters, represent a direct and frequently used method for synthesizing N-substituted cyanoacetamides. This approach involves reacting an amine with an ester of cyanoacetic acid, such as ethyl cyanoacetate (B8463686). The direct reaction between various amines and methylcyanoacetate is a documented method for affording N-substituted-2-cyanoacetamides. ekb.eg

A specific protocol for a structural analogue involves the acylation of m-methoxyaniline with ethyl cyanoacetate. google.com The reaction is conducted by heating the two reactants together at a high temperature, typically between 120–200 °C, for several hours. google.com Upon cooling, the product crystallizes from the reaction mixture and can be isolated by filtration, often achieving a very high yield (e.g., 96%). patsnap.comgoogle.com This method is straightforward but requires significant thermal energy.

Advanced and Green Synthetic Approaches

In response to the growing need for sustainable and efficient chemical manufacturing, advanced synthetic methods have been developed. These approaches, which include microwave-assisted synthesis, novel catalytic systems, and solvent-free conditions, offer significant advantages over conventional pathways.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net This technique offers benefits such as dramatically reduced reaction times, improved product yields, and often cleaner reaction profiles compared to conventional heating methods. researchgate.net The synthesis of acetamides is particularly amenable to microwave irradiation.

Protocols have been developed for the direct synthesis of amides from carboxylic acids and amines under microwave conditions, which can be completed in minutes rather than hours. ekb.eg In one study, a series of new acetamide derivatives were synthesized by reacting chloroacetyl chloride with various amines. nih.gov The comparison between conventional heating and microwave irradiation demonstrated a clear enhancement in efficiency, as detailed in the table below.

Table 2: Comparison of Conventional vs. Microwave Synthesis for Acetamide Derivatives

| Method | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | 70 °C | Not specified (longer) | Moderate (up to 60%) | nih.gov |

This acceleration is attributed to the efficient and uniform heating of the reaction mixture via dipolar polarization and ionic conduction mechanisms. patsnap.com

The use of catalysts can significantly improve the efficiency and selectivity of acetamide synthesis. Lewis acids, such as zinc chloride (ZnCl₂), are known to catalyze a wide variety of reactions in organic synthesis due to their low cost and ease of handling. sbq.org.br ZnCl₂ can function as a catalyst in C-N bond-forming reactions, such as the synthesis of carbamates and in N-acetylation procedures. nih.govsbq.org.br In these roles, the zinc ion acts as a Lewis acid, activating a carbonyl group towards nucleophilic attack by an amine, thereby facilitating the amidation reaction.

While the CuO/ZnO/Al₂O₃ catalyst system is a cornerstone in industrial chemistry, its primary application is in the synthesis of methanol (B129727) from syngas (CO, CO₂, H₂) through hydrogenation processes. tudelft.nlmdpi.comlidsen.comresearchgate.net Extensive literature details its preparation and use for this purpose. tudelft.nlmdpi.comlidsen.comresearchgate.net However, its application as a catalyst for the synthesis of acetamides via amidation or condensation is not well-documented in available research.

A key goal of green chemistry is to reduce or eliminate the use of hazardous solvents. Solvent-free, or "neat," reaction conditions offer a sustainable alternative, often leading to easier product isolation, reduced waste, and lower environmental impact.

Many modern acetamide syntheses are designed to be performed without a solvent. Microwave-assisted synthesis is frequently conducted under solvent-free conditions, where a liquid reactant can also serve as the solvent, or the reaction occurs between solid-phase reactants. ekb.egpatsnap.com The direct reaction of a primary amine with a carboxylic acid can be achieved under microwave irradiation without any catalyst or solvent, representing an efficient and environmentally friendly method. ekb.eg Even under conventional conditions, syntheses can be performed neat; one procedure for a cyanoacetamide derivative involves reacting the precursor amine and ester at 20 °C for 72 hours without any solvent, achieving a 72% yield.

Mechanistic Studies of Synthetic Transformations

Understanding the reaction mechanism is crucial for the rational design of synthetic protocols and for optimizing reaction outcomes. The formation of the amide linkage in 2-cyano-N-(4-methoxybenzyl)acetamide is a classic example of nucleophilic acyl substitution.

The synthesis of N-aryl or N-alkyl cyanoacetamides is typically achieved through the condensation of a primary or secondary amine with a cyanoacetic acid derivative, such as ethyl cyanoacetate. The most probable mechanism for this transformation is a nucleophilic acyl substitution.

The reaction commences with the nucleophilic attack of the nitrogen atom of the amine (e.g., 4-methoxybenzylamine) on the electrophilic carbonyl carbon of the ethyl cyanoacetate. The lone pair of electrons on the nitrogen atom initiates the formation of a new carbon-nitrogen bond. This step is generally the rate-determining step of the reaction.

This initial attack results in the formation of a high-energy, transient tetrahedral intermediate. In this intermediate, the carbonyl carbon is sp³-hybridized and bonded to the original ester oxygen, the ethoxy group, the cyano-methyl group, and the newly added amine moiety.

The tetrahedral intermediate is unstable and rapidly collapses to restore the carbonyl double bond. This occurs through the elimination of the most stable leaving group. In the case of an ethyl ester, the ethoxide ion (⁻OEt) is expelled. The resulting proton transfer from the positively charged nitrogen atom to the ethoxide ion generates the final amide product, this compound, and ethanol (B145695) as a byproduct. While the reaction can be catalyzed by acids or bases, it is often carried out thermally at elevated temperatures, which provides sufficient energy to overcome the activation barrier without the need for a catalyst. tubitak.gov.trscielo.org.mx

The key reaction intermediate in the proposed mechanism for the formation of this compound is the tetrahedral intermediate. This species is characterized by a central carbon atom single-bonded to an oxyanion, the original alkyl/aryl group, the incoming nucleophile (the amine), and the leaving group (the alkoxide).

Direct spectroscopic observation of such intermediates is often challenging due to their transient nature and low concentration at any given moment during the reaction. Their existence is largely inferred from kinetic studies and isotopic labeling experiments conducted on analogous nucleophilic acyl substitution reactions. The stability of the tetrahedral intermediate and the facility of its breakdown are influenced by the nature of the substituents on both the acyl compound and the nucleophilic amine. Electron-withdrawing groups on the acyl compound can stabilize the developing negative charge, while the nucleophilicity of the amine affects the rate of its formation. For the synthesis of cyanoacetamides, this intermediate represents the apex of the reaction energy profile leading to the final amide product. researchgate.net

Optimization of Synthetic Reaction Parameters

The efficiency of the synthesis of this compound and its analogues is highly dependent on reaction conditions. Parameters such as temperature, reaction time, and the use of catalysts are critical in maximizing yield and ensuring the selectivity of the desired product.

Temperature and reaction time are pivotal, interconnected parameters in the synthesis of N-substituted cyanoacetamides. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts or decomposition of the product if maintained for too long.

In the synthesis of a structural analogue, 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, from m-methoxyaniline and ethyl cyanoacetate, the interplay between temperature and time is clearly demonstrated. tubitak.gov.trscielo.org.mx Experimental data shows that high yields can be achieved across a range of temperatures, provided the reaction time is adjusted accordingly. For instance, a yield of 96% was obtained at 180°C over 4 hours, while a slightly lower yield of 90% was achieved at a lower temperature of 150°C, but with a longer reaction time of 6 hours. tubitak.gov.trscielo.org.mx This suggests that a threshold of thermal energy is required to drive the reaction efficiently. However, excessively high temperatures (e.g., 200°C) did not necessarily lead to a higher yield over the same 4-hour period compared to 180°C, indicating that an optimal temperature exists for maximizing product formation while minimizing potential degradation. tubitak.gov.trscielo.org.mx

Table 1: Effect of Temperature and Reaction Time on the Yield of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide

| Experiment | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 200 | 4 | 95.6 |

| 2 | 180 | 4 | 96.0 |

| 3 | 150 | 6 | 90.0 |

| Data sourced from patent CN102952037A, describing the synthesis of a structural analogue. tubitak.gov.trscielo.org.mx |

While the formation of the amide bond from an amine and an ester can often be achieved thermally, catalysts can play a significant role in related transformations of cyanoacetamide derivatives. tubitak.gov.trscielo.org.mx For instance, the active methylene (B1212753) group (—CH₂CN) in the cyanoacetamide structure is a key site for further reactions, such as Knoevenagel condensations with aldehydes or ketones. periodikos.com.br

These subsequent reactions almost invariably require a basic catalyst. Bases like piperidine (B6355638), morpholine, or trimethylamine (B31210) are commonly employed in catalytic amounts. periodikos.com.br The role of the catalyst is to abstract a proton from the active methylene group, generating a highly nucleophilic carbanion (enolate). This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, initiating the condensation reaction.

The amount of catalyst, or catalyst loading, is a critical parameter. Insufficient catalyst will result in a slow or incomplete reaction. Conversely, excessive catalyst loading can lead to side reactions, such as self-condensation or polymerization, and can complicate the purification of the final product. While the literature frequently reports the use of "catalytic amounts" of bases like piperidine, detailed studies quantifying the effect of varying catalyst loading on the yield and selectivity for the synthesis of specific cyanoacetamides are not always available. periodikos.com.br The optimal catalyst concentration must be determined empirically for each specific reaction to balance reaction efficiency with product purity. In some modern synthetic approaches, catalysts like ammonium (B1175870) acetate (B1210297) are used, often in conjunction with microwave irradiation, to achieve high yields in very short reaction times. researchgate.net

Chemical Reactivity and Derivatization Strategies for 2 Cyano N 4 Methoxybenzyl Acetamide

Reactions Involving the Active Methylene (B1212753) Group (-CH2CN)

The methylene group in 2-cyano-N-(4-methoxybenzyl)acetamide is flanked by two electron-withdrawing groups (a cyano group and a carbonyl group), which significantly increases the acidity of its protons. This "active methylene" character allows for the easy formation of a carbanion (enolate), which is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

The Knoevenagel condensation is a cornerstone reaction of active methylene compounds. periodikos.com.br It involves the nucleophilic addition of the carbanion derived from this compound to the carbonyl carbon of an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. periodikos.com.br The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638), trimethylamine) or an ammonium (B1175870) salt. periodikos.com.brperiodikos.com.br

The general mechanism involves the deprotonation of the active methylene group to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. periodikos.com.br Subsequent dehydration leads to the formation of a new carbon-carbon double bond. periodikos.com.br The reaction with various aromatic aldehydes can lead to a diverse range of arylidene derivatives. periodikos.com.br

Table 1: Examples of Knoevenagel Condensation with Substituted Aldehydes

| Aldehyde Reactant | Base Catalyst | Expected Product |

|---|---|---|

| Benzaldehyde | Piperidine | (E)-2-cyano-N-(4-methoxybenzyl)-3-phenylacrylamide |

| 4-Nitrobenzaldehyde | Trimethylamine (B31210) | (E)-2-cyano-N-(4-methoxybenzyl)-3-(4-nitrophenyl)acrylamide |

This table illustrates the expected products from the reaction of this compound with various aldehydes, a common application of the Knoevenagel condensation.

The carbanion generated from the active methylene group of this compound can act as a Michael donor in conjugate addition reactions. masterorganicchemistry.com The Michael addition is the 1,4-nucleophilic addition of a nucleophile to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. researchgate.netnih.gov This reaction is a powerful method for forming carbon-carbon bonds in an atom-economical fashion. researchgate.net

In this context, this compound would react with electrophilic alkenes such as acrylates, acrylonitriles, or maleimides in the presence of a base. masterorganicchemistry.comresearchgate.net The reaction proceeds via the addition of the enolate to the β-carbon of the Michael acceptor, forming a new enolate intermediate which is then protonated to yield the final adduct. masterorganicchemistry.com

Table 2: Potential Michael Addition Reactions

| Michael Acceptor | Base Catalyst | Expected Adduct |

|---|---|---|

| Ethyl acrylate | Sodium ethoxide | Ethyl 4-cyano-4-((4-methoxybenzyl)carbamoyl)butanoate |

| Acrylonitrile | Potassium hydroxide (B78521) | 2-(2-cyanoethyl)-2-cyano-N-(4-methoxybenzyl)acetamide |

This table provides examples of potential Michael adducts formed by reacting this compound with various Michael acceptors.

The nucleophilic carbanion of this compound can also react with a variety of other electrophilic reagents. Alkylation reactions with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) would introduce an alkyl group at the α-carbon. Similarly, acylation with acyl chlorides or anhydrides would yield a β-keto-cyanoacetamide derivative. These reactions provide a direct route to α-substituted derivatives, further expanding the synthetic utility of the parent compound.

Reactivity of the Cyano Functionality

The cyano (nitrile) group is a versatile functional group that can undergo various transformations, most notably participating in the formation of heterocyclic rings.

The cyano group in derivatives of this compound is a key participant in intramolecular and intermolecular cyclization reactions to form nitrogen-containing heterocycles. For instance, the Thorpe-Ziegler reaction can be employed for the synthesis of five-membered rings. In other scenarios, the nitrile group can react with adjacent functional groups, often installed via reactions at the active methylene position, to construct more complex ring systems like pyridines, pyrimidines, or thiazoles. One example involves the reaction of a cyanoacetamide derivative with chloroacetamide, followed by cyclization in the presence of a base like sodium ethoxide to form a thieno[2,3-b]pyridine (B153569) system. researchgate.net This highlights the utility of the cyano group as an electrophilic center for intramolecular nucleophilic attack, leading to valuable heterocyclic scaffolds. researchgate.net

Transformations at the Amide Linkage (-CONH-)

The amide bond, while generally stable, can be cleaved under specific reaction conditions. Acidic or basic hydrolysis of this compound would break the amide linkage, yielding cyanoacetic acid and 4-methoxybenzylamine (B45378). This reaction is a standard transformation for amides, although it often requires forcing conditions such as elevated temperatures and strong acids or bases. Reduction of the amide carbonyl group, for instance with strong reducing agents like lithium aluminum hydride (LiAlH4), would transform the amide into an amine, yielding N-(2-cyanoethyl)(4-methoxybenzyl)amine.

Utilization as a Precursor for the Synthesis of Novel Heterocyclic Systems

The compound this compound serves as a versatile precursor in heterocyclic synthesis due to its multiple reactive sites. The active methylene group, flanked by both a cyano and an amide group, provides a nucleophilic center for condensation and substitution reactions. Concurrently, the electrophilic nature of the cyano and amide carbonyl groups allows for cyclization reactions with various bidentate reagents, making it a valuable building block for a diverse range of heterocyclic frameworks. ekb.eg

Synthesis of Thiazole (B1198619) and Thiazolidinone Ring Systems

The reactivity of this compound has been exploited for the synthesis of various sulfur-containing heterocycles, particularly thiazole and thiazolidinone derivatives.

One common strategy involves the reaction of the corresponding N-(4-sulfamoylphenyl) analogue with phenylisothiocyanate to form a potassium salt of thiocarbamoyl, which can then be treated with various α-halocarbonyl compounds. For example, reaction with chloroacetonitrile, chloroacetone, 3-(2-bromoacetyl)-2H-chromen-2-one, or 2-chloro-N-(4-methoxyphenyl)acetamide leads to the formation of substituted thiazole derivatives. ingentaconnect.com

Another approach to thiazolidinone rings involves a multi-step synthesis starting from 2-cyanoacetohydrazide. This is converted to an (E)-N'-(substituted benzylidene)-2-cyanoacetohydrazide, which is then cyclized with 2-mercaptoacetic acid. This method has been successfully employed to produce a series of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide derivatives, including the 2-(4-methoxyphenyl) substituted analogue. jchps.com This reaction can be performed using both conventional heating and microwave irradiation, with the latter often providing higher yields in shorter reaction times. jchps.com

Detailed below are examples of synthesized thiazolidinone derivatives from a related precursor.

Table 1: Examples of Synthesized 2-Cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide Derivatives

| Compound Name | R-Group | Yield (Conventional) | Yield (MWI) | Melting Point (°C) |

|---|---|---|---|---|

| 2-Cyano-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide | Phenyl | 68% | 72% | 172 |

| 2-Cyano-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)acetamide | 4-Methoxyphenyl | 73% | 78% | 170 |

| 2-Cyano-N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)acetamide | 4-Chlorophenyl | 75% | 80% | 162 |

| 2-Cyano-N-(2-(4-hydroxy-3-methoxyphenyl)-4-oxothiazolidin-3-yl)acetamide | 4-Hydroxy-3-methoxyphenyl | 81% | 84% | 146 |

Source: Adapted from Chavan, S. M., & Junne, V. D. (2017). jchps.com

The synthesis of these thiazolidinone structures is typically confirmed by spectral analysis, such as FTIR and 1H NMR, which show characteristic peaks for the thiazolidinone ring and the attached acetamide (B32628) moiety. jchps.com

Formation of Pyridine (B92270) and Pyridone Derivatives

The core structure of this compound is well-suited for constructing pyridine and pyridone rings. These syntheses often proceed through condensation reactions where the active methylene group of the acetamide acts as a key nucleophile.

A general method for synthesizing 3-cyano-2-pyridone derivatives involves the reaction of an N-substituted-2-cyanoacetamide with acetylacetone. mdpi.comsciforum.net This reaction is typically carried out in ethanol (B145695) with a catalytic amount of a base like potassium hydroxide or piperidine, under reflux conditions. mdpi.comnih.gov The process involves a condensation reaction followed by cyclization to form the 2-pyridone ring. iipseries.org This approach has been used to create a variety of N-aryl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitriles. nih.gov

Furthermore, 2-cyanoacetamide (B1669375) derivatives can react with various electrophilic reagents to yield 3-cyanopyridine (B1664610) derivatives. tsijournals.com For instance, reaction with benzylidene malononitrile (B47326) in a basic medium can lead to the formation of highly substituted pyridine derivatives. ekb.eg

The following table outlines the synthesis of several N-alkylated-2-cyanoacetamide precursors and their subsequent conversion to 3-cyano-2-pyridone derivatives.

Table 2: Synthesis of N-Alkylated-2-cyanoacetamide and 3-Cyano-2-pyridone Derivatives

| Anilines (1a-d) R-Group | N-alkylated-2-cyanoacetamide (3a-d) Yield | 3-cyano-2-pyridone (5a-d) Yield |

|---|---|---|

| 4-CH3 | 75% | 79% |

| 4-OCH3 | 68% | 75% |

| 4-Cl | 53% | 61% |

| 4-Br | 61% | 65% |

Source: Adapted from Touzani, R., et al. (2023). mdpi.comsciforum.net

Construction of Pyrazole (B372694) and Pyrazolopyrimidine Frameworks

The cyano and active methylene groups of this compound are key functionalities for the synthesis of pyrazole and fused pyrazolopyrimidine systems. The reaction with hydrazine (B178648) and its derivatives is a fundamental method for constructing the pyrazole ring. beilstein-journals.orghilarispublisher.com

A common synthetic route involves the initial reaction of a 2-cyanoacetamide derivative with an acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enaminonitrile intermediate. researchgate.net This intermediate, (E)-2-cyano-N-substituted-3-(dimethylamino)acrylamide, readily reacts with hydrazine derivatives to yield the corresponding 5-aminopyrazole-4-carboxamides. researchgate.net

Furthermore, these synthesized pyrazole derivatives can serve as building blocks for more complex fused systems. For example, reaction of the enaminonitrile intermediate with aminopyrazoles can lead to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net The reaction of 2-cyanothioacetamides with hydrazine hydrate (B1144303) has also been shown to produce 3,5-diaminopyrazoles through a mechanism involving both the cyano and thioamide groups. beilstein-journals.org Pyrano[2,3-c]pyrazoles are another important class of compounds synthesized via multicomponent reactions often involving hydrazine derivatives, malononitrile, aldehydes, and β-ketoesters. nih.govarkat-usa.org

Table 3: Examples of Reagents for Pyrazole and Fused Pyrazole Synthesis

| Starting Material | Reagent(s) | Resulting Heterocycle |

|---|

Derivatization to Thiophene (B33073) and 1,3-Dithiolane (B1216140) Structures

The synthesis of thiophene derivatives from this compound often utilizes the Gewald reaction. wikipedia.orgorganic-chemistry.org This multicomponent reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile (like the title compound), and elemental sulfur in the presence of a base. wikipedia.orgnih.govmdpi.com The reaction proceeds through an initial Knoevenagel condensation, followed by sulfur addition and cyclization to form the 2-aminothiophene ring. wikipedia.org

Specifically, 2-cyanoacetamide derivatives can react with active methylene reagents such as malononitrile or ethyl cyanoacetate (B8463686) in the presence of elemental sulfur to afford polysubstituted 3,5-diaminothiophene derivatives. sapub.org This transformation is typically catalyzed by a base like triethylamine (B128534) in a suitable solvent such as dioxane. sapub.org

While direct synthesis of 1,3-dithiolane structures from this compound is less commonly detailed, the reactive nature of the precursor suggests potential pathways. For instance, reactions involving carbon disulfide and subsequent alkylation could theoretically lead to ketene (B1206846) dithioacetals, which are precursors for dithiolane rings, although specific examples for this exact substrate are not prevalent in the reviewed literature.

Table 4: Gewald Reaction for Thiophene Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |

|---|---|---|---|---|

| Ketone or Aldehyde | α-Cyanoester/amide | Elemental Sulfur | Base (e.g., amine) | Polysubstituted 2-Aminothiophene |

| 2-Cyanoacetamide derivative | Malononitrile | Elemental Sulfur | Triethylamine | 3,5-Diaminothiophene derivative |

| 2-Cyanoacetamide derivative | Ethyl cyanoacetate | Elemental Sulfur | Triethylamine | 3,5-Diaminothiophene derivative |

Source: Adapted from Raslan, M. A., et al. (2018) sapub.org and Wikipedia (Gewald reaction). wikipedia.org

Exploration of Triazine and Triazolopyrimidine Scaffolds

The structural features of this compound allow for its use in the synthesis of nitrogen-rich heterocyclic systems like triazines and triazolopyrimidines. These syntheses often build upon pyrazole or pyrimidine (B1678525) intermediates derived from the initial acetamide.

For example, enaminonitrile intermediates, prepared from 2-cyanoacetamide derivatives, can be reacted with nitrogen-containing nucleophiles to build fused heterocyclic systems. The reaction of (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide with 3-amino-1,2,4-triazole is a documented route to forming triazolo[4,3-a]pyrimidine scaffolds. researchgate.net This reaction showcases the utility of the enaminone moiety as a versatile building block for constructing fused pyrimidine rings.

Similarly, the reaction of the same enaminonitrile with guanidine (B92328) can produce 2,4-diaminopyrimidine (B92962) derivatives, which could potentially be further elaborated into triazine-containing structures. researchgate.net While direct, single-step syntheses of triazine rings from this compound are not extensively documented, its role as a precursor to reactive intermediates like enaminonitriles and aminopyrazoles provides a clear pathway to these more complex heterocyclic systems.

Table 5: Synthesis of Fused Pyrimidine Scaffolds

| Intermediate | Reagent | Resulting Heterocyclic System |

|---|---|---|

| (E)-2-Cyano-N-cyclohexyl-3-(dimethylamino)acrylamide | 3-Amino-1,2,4-triazole | Triazolo[4,3-a]pyrimidine |

| (E)-2-Cyano-N-cyclohexyl-3-(dimethylamino)acrylamide | Guanidine | 2,4-Diaminopyrimidine |

| (E)-2-Cyano-N-cyclohexyl-3-(dimethylamino)acrylamide | 2-Aminobenzimidazole | Pyrimido[1,2-a]benzimidazole |

Source: Adapted from Al-Adiwish, W. M., et al. (2020). researchgate.net

Synthesis of Chromene and Chromeno[3,4-c]pyridine Derivatives

The active methylene group in this compound is instrumental in the synthesis of chromene (benzopyran) derivatives. A widely used method is the one-pot, three-component reaction involving an aldehyde (often a salicylaldehyde (B1680747) derivative), malononitrile or a cyanoacetamide derivative, and an active methylene compound or a phenol. nih.govnih.gov

Specifically, the reaction of 2-cyanoacetamide derivatives with salicylaldehyde in a solvent like acetic acid can yield 2-imino-2H-chromene-3-carboxamide derivatives. ekb.eg This reaction proceeds via an initial Knoevenagel condensation between the salicylaldehyde and the active methylene of the acetamide, followed by an intramolecular cyclization (oxa-Michael addition). beilstein-journals.org

Furthermore, these chromene derivatives can be elaborated into more complex fused systems. For instance, bis(2-iminochromene) derivatives can undergo a Michael addition reaction with malononitrile or ethyl cyanoacetate to synthesize bis(chromeno[3,4-c]pyridine) structures. orientjchem.org This transformation is typically catalyzed by a base such as piperidine in a solvent like dioxane. The formation of the chromeno[3,4-c]pyridine ring is confirmed by the disappearance of the chromene-H4 proton signal in the 1H NMR spectrum. orientjchem.org

Table 6: Summary of Chromene and Fused Chromene Synthesis

| Reactants | Catalyst/Conditions | Product |

|---|---|---|

| Salicylaldehyde, 2-Cyanoacetamide derivative | Acetic Acid | 2-Imino-2H-chromene-3-carboxamide |

| Aromatic aldehyde, Malononitrile, Phenol/Enolizable compound | Base (e.g., Piperidine) | 2-Amino-4H-chromene |

| Bis(iminochromene) derivative, Malononitrile | Piperidine / Dioxane | Bis(2-amino-4H-chromeno[3,4-c]pyridine) |

| Bis(iminochromene) derivative, Ethyl cyanoacetate | Piperidine / Dioxane | Bis(chromeno[3,4-c]pyridine) derivative |

Source: Adapted from Abd El Salam, H. A., & Ewies, E. F. (2020) ekb.eg and Khoumeri, O., et al. (2024). orientjchem.org

Other Fused Heterocyclic Compounds Derived from the Core Structure

The core structure of this compound, like other N-substituted 2-cyanoacetamide derivatives, is a highly versatile precursor for the synthesis of a wide array of fused heterocyclic systems. ekb.egresearchgate.nettubitak.gov.tr The reactivity of the cyanoacetamide moiety is characterized by its polyfunctional nature, possessing both nucleophilic sites (the active methylene group and the amide nitrogen) and electrophilic sites (the amide carbonyl and cyano groups). ekb.egtubitak.gov.tr This arrangement allows for a variety of cyclocondensation reactions with bifunctional reagents to construct complex molecular architectures. While the specific derivatization of this compound into a broad range of fused heterocycles is not extensively detailed in dedicated studies, its reactivity can be inferred from numerous studies on closely related N-aryl and N-substituted cyanoacetamides. ingentaconnect.comresearchgate.net These studies provide a clear blueprint for the potential synthetic pathways available for creating fused heterocyclic compounds from its core structure.

The primary strategies for synthesizing fused heterocycles from N-substituted cyanoacetamide precursors involve reactions that engage the active methylene group and the cyano or amide functionalities. These synthons can react with various bidentate reagents to yield fused thiazoles, thiophenes, pyrazoles, and pyrimidines, among others. ingentaconnect.comresearchgate.net

Synthesis of Fused Thiazole Derivatives:

One common strategy involves the reaction of N-substituted cyanoacetamides with reagents containing both a thiol and an amino group or a halogen. For instance, the reaction of N-(4-substitutedphenyl)-2-cyanoacetamide with o-amino-thiophenol under basic conditions directly yields 2-benzothiazolyl derivatives. ekb.eg This reaction proceeds through the initial formation of a thioamide intermediate, followed by intramolecular cyclization and elimination of water to form the fused benzothiazole (B30560) ring system.

Another pathway to fused thiazoles involves the reaction with phenylisothiocyanate to form a potassium salt of a thiocarbamoyl intermediate. ingentaconnect.com This intermediate can then be reacted with various α-halo ketones or α-halo esters, such as 3-(2-bromoacetyl)-2H-chromen-2-one, to afford fused thiazole derivatives. ingentaconnect.com

Synthesis of Fused Pyrimidine Derivatives:

Fused pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines, can be synthesized from N-substituted cyanoacetamide precursors. The general approach often begins with the synthesis of a 5-aminopyrazole derivative from the cyanoacetamide. This aminopyrazole intermediate is then cyclized with reagents like tetracyanoethylene (B109619) or arylidenemalononitriles in the presence of a base like piperidine to construct the fused pyrimidine ring. ingentaconnect.com This methodology allows for the creation of densely substituted pyrazolo[1,5-a]pyrimidine derivatives.

Synthesis of Fused Thiophene Derivatives:

The Gewald reaction is a well-established method for synthesizing thiophenes, which can be adapted for fused systems. The reaction of an N-substituted cyanoacetamide with a ketone (like cyclohexanone) and elemental sulfur in the presence of an amine base (like morpholine) leads to the formation of an aminothiophene ring fused to the cycloalkane ring. researchgate.net This multicomponent reaction is highly efficient for creating substituted, fused thiophene structures.

The following table summarizes the potential synthetic routes for deriving fused heterocyclic compounds from the this compound core, based on established reactions for analogous compounds.

| Fused Heterocyclic System | General Reagent(s) | Resulting Compound Class (based on analogs) |

| Benzothiazole | o-Aminothiophenol | 2-(Benzothiazol-2-yl)-N-(4-methoxybenzyl)acetamide |

| Thiazolo-chromenone | Phenylisothiocyanate, followed by 3-(2-bromoacetyl)-2H-chromen-2-one | Fused thiazole-chromenone derivatives |

| Pyrazolo[1,5-a]pyrimidine | Hydrazine (to form aminopyrazole), followed by tetracyanoethylene or arylidenemalononitriles | Substituted pyrazolo[1,5-a]pyrimidine derivatives |

| Tetrahydrobenzothiophene | Cyclohexanone, Elemental Sulfur, Morpholine (Gewald Reaction) | 2-Amino-N-(4-methoxybenzyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide |

Spectroscopic and Structural Elucidation Methodologies for 2 Cyano N 4 Methoxybenzyl Acetamide and Its Derivatives

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of 2-cyano-N-(4-methoxybenzyl)acetamide displays characteristic absorption bands that confirm the presence of its key structural motifs.

Key vibrational frequencies observed in the spectrum include a distinct band for the N-H stretch of the secondary amide at approximately 3340 cm⁻¹. The nitrile group (C≡N) is identified by a sharp absorption peak around 2240 cm⁻¹. Furthermore, the amide carbonyl group (C=O) gives rise to a strong stretching vibration at about 1660 cm⁻¹. Other significant absorptions include C-H stretching vibrations for the aromatic ring and the aliphatic methylene (B1212753) groups, as well as the characteristic C-O stretching of the methoxy (B1213986) ether group.

Table 1: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~ 3340 | Secondary Amide (N-H) | Stretching |

| ~ 3100-3000 | Aromatic C-H | Stretching |

| ~ 3000-2850 | Aliphatic C-H | Stretching |

| ~ 2240 | Nitrile (C≡N) | Stretching |

| ~ 1660 | Amide I (C=O) | Stretching |

| ~ 1540 | Amide II (N-H) | Bending |

| ~ 1250 | Aryl Ether (C-O) | Asymmetric Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed structural map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For this compound, the spectrum reveals distinct signals corresponding to each unique proton set.

The methoxy group (-OCH₃) protons appear as a sharp singlet at approximately δ 3.80 ppm. The protons of the benzyl (B1604629) methylene group (-CH₂-Ar) are observed as a doublet at δ 4.40 ppm, with a coupling constant (J) of 5.6 Hz, indicating coupling to the adjacent amide N-H proton. The aromatic protons of the para-substituted ring appear as two distinct doublets, one at δ 6.85 ppm and the other at δ 7.25 ppm, each integrating to two protons. The amide proton (-NH-) signal is found as a singlet at δ 7.45 ppm. Notably, the signal for the methylene protons adjacent to the nitrile group (-CH₂CN), expected as a singlet around δ 3.5-3.7 ppm, is not reported in all available literature but is essential for the complete assignment.

Table 2: ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 3.80 | Singlet | - | 3H | -OCH₃ |

| 4.40 | Doublet | 5.6 | 2H | Ar-CH₂-NH |

| 6.85 | Doublet | 8.8 | 2H | Ar-H (ortho to -OCH₃) |

| 7.25 | Doublet | 8.8 | 2H | Ar-H (meta to -OCH₃) |

| 7.45 | Singlet | - | 1H | -NH- |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their chemical environment (e.g., hybridization, attachment to electronegative atoms). While complete experimental data for the target compound is not widely published, the expected chemical shifts can be predicted based on its structure and data from analogous compounds.

The amide carbonyl carbon (C=O) is expected to appear significantly downfield, around δ 165-170 ppm. The nitrile carbon (C≡N) typically resonates around δ 117 ppm. The aromatic carbons will show four distinct signals, with the carbon bearing the methoxy group appearing furthest downfield (around δ 159 ppm). The methoxy carbon (-OCH₃) itself is expected around δ 55 ppm, while the two aliphatic methylene carbons (-CH₂-) would appear between δ 25-45 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~ 25 | -CH₂-CN |

| ~ 43 | Ar-CH₂-NH |

| ~ 55 | -OCH₃ |

| ~ 114 | Ar-C (ortho to -OCH₃) |

| ~ 117 | C≡N |

| ~ 129 | Ar-C (meta to -OCH₃) |

| ~ 130 | Ar-C (ipso to -CH₂) |

| ~ 159 | Ar-C (ipso to -OCH₃) |

Advanced Two-Dimensional NMR Techniques (DEPT, H-H COSY, HMBC, HSQC)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a series of two-dimensional (2D) NMR experiments are employed.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, allowing for the clear identification of the three methylene groups and the aromatic CH carbons.

H-H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For this molecule, a key correlation (cross-peak) would be observed between the amide N-H proton and the benzylic CH₂ protons, confirming their connectivity. Correlations between the adjacent aromatic protons would also be visible.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond C-H coupling). It would definitively link the proton signals in Table 2 to their corresponding carbon signals in Table 3.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. It is crucial for piecing together the molecular skeleton. Key HMBC correlations would include the link from the benzylic CH₂ protons to the amide carbonyl carbon and from the -CH₂CN protons to both the carbonyl carbon and the nitrile carbon, confirming the acetamide (B32628) backbone.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. The molecular formula of this compound is C₁₁H₁₂N₂O₂, corresponding to a molecular weight of 204.22 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 204. A prominent fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond. This would lead to the formation of a highly stable 4-methoxybenzyl cation, which would likely be the base peak in the spectrum at m/z 121.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Significance |

|---|---|---|

| 204 | [C₁₁H₁₂N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a pure sample. This experimental data is compared against the calculated theoretical percentages based on the compound's empirical formula to verify its purity and composition. For this compound (C₁₁H₁₂N₂O₂), the calculated elemental composition is presented below.

Table 5: Elemental Analysis Data for C₁₁H₁₂N₂O₂

| Element | Calculated (%) |

|---|---|

| Carbon (C) | 64.70 % |

| Hydrogen (H) | 5.92 % |

| Nitrogen (N) | 13.72 % |

Experimental "found" values for a pure sample would be expected to align closely with these calculated percentages, typically within ±0.4%.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides valuable data on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it elucidates the packing of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonding that stabilize the solid-state structure.

While a specific crystal structure for this compound was not found in the surveyed literature, analysis of closely related compounds like 2-chloro-N-(4-methoxyphenyl)acetamide provides significant insight into the expected structural features. In the crystal structure of 2-chloro-N-(4-methoxyphenyl)acetamide, the methoxy group is nearly coplanar with the phenyl ring. periodikos.com.br However, the acetamido group is twisted out of this plane by a dihedral angle of 28.87 (5)°. periodikos.com.br The crystal packing is stabilized by a network of N—H⋯O, C—H⋯O, and C—H⋯Cl hydrogen bonds, which form a three-dimensional structure. periodikos.com.br

Another derivative, N-(4-methoxy-2-nitrophenyl)acetamide, also shows non-planar characteristics. The methoxy group is nearly coplanar with the phenyl ring, but the acetamido group is significantly twisted. thermofisher.com This deviation from planarity is a common feature in such substituted acetamides. thermofisher.com

The study of crystal structures is critical for understanding the physical properties of the compound and for designing new materials with specific properties. Hirshfeld surface analysis is often used in conjunction with X-ray crystallography to quantify and visualize intermolecular interactions within the crystal. periodikos.com.brresearchgate.netrsc.org

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |

|---|---|---|---|---|---|---|

| N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide | Orthorhombic | P212121 | 8.1974(6) | 10.6696(7) | 12.9766(8) | nih.gov |

| 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide | Detailed crystallographic data not provided in the abstract. The study confirms the molecular structure and analyzes intermolecular interactions. | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is an analytical technique used to measure the absorption of ultraviolet or visible radiation by a substance. This absorption is dependent on the electronic structure of the molecule, as it corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules, these transitions often involve π electrons in conjugated systems.

The UV-Vis spectrum of a compound can provide information about the presence of chromophores, which are the parts of a molecule that absorb light. In the case of this compound and its derivatives, the aromatic ring and the carbonyl group of the acetamide moiety are expected to be the primary chromophores.

For instance, the UV-Vis spectra of N-(4-(2-cyanoacetamido)phenyl)-2-imino-2H-chromene-3-carboxamide derivatives, which contain the cyanoacetamide group, show absorption bands in the range of 294-400 nm. researchgate.net The position and intensity of these bands are influenced by the electronic nature of the substituents on the aromatic rings. researchgate.net The longest wavelength absorption band is typically characterized as an intramolecular charge-transfer transition. researchgate.net

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| N-(4-(2-cyanoacetamido)phenyl)-2-imino-2H-chromene-3-carboxamide derivatives | 1,4-Dioxane | 294-400 | researchgate.net |

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) for Morphology and Composition

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of a solid sample at high magnification. It uses a focused beam of electrons to scan the surface, and the resulting interactions produce signals that are used to generate an image of the topography and texture.

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique that is often coupled with SEM. When the electron beam of the SEM strikes the sample, it can cause the ejection of inner-shell electrons from the atoms. The resulting vacancies are filled by electrons from higher energy shells, and the excess energy is released as X-rays. The energy of these X-rays is characteristic of the element from which they originated. Thus, EDX allows for the elemental analysis of the sample, providing both qualitative and quantitative information about its composition. researchgate.net

The accompanying EDX analysis of this catalyst confirmed the presence and distribution of elements such as carbon, oxygen, silicon, and sulfur. For a purified sample of this compound, SEM would be expected to reveal the morphology of its crystalline or powdered form, such as particle size and shape. EDX analysis would confirm the elemental composition, showing the expected presence of Carbon (C), Nitrogen (N), and Oxygen (O) in proportions consistent with its molecular formula (C₁₁H₁₂N₂O₂).

| Technique | Information Provided |

|---|---|

| Scanning Electron Microscopy (SEM) | Surface topography, morphology, particle size, and shape. |

| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental composition (qualitative and quantitative), elemental mapping. |

Computational Chemistry and Theoretical Investigations of 2 Cyano N 4 Methoxybenzyl Acetamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient and accurate method for predicting a wide range of molecular properties.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For acetamide (B32628) derivatives, these calculations can reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in related acetamide structures, the amide functional group (–C(=O)NH–) typically adopts a trans conformation, with the constituent atoms being nearly coplanar. This planarity can facilitate the formation of intermolecular interactions like hydrogen bonding.

Table 1: Selected Theoretical Geometric Parameters for Acetamide Derivatives

| Parameter | Description | Typical Value (Å or °) |

|---|---|---|

| C=O Bond Length | Length of the carbonyl double bond | ~1.23 Å |

| C-N Bond Length | Length of the amide C-N bond | ~1.35 Å |

| N-H Bond Length | Length of the amide N-H bond | ~1.01 Å |

| C-C-N Bond Angle | Angle within the acetamide group | ~115° |

| O=C-N-H Dihedral Angle | Torsional angle defining planarity | ~180° (trans) |

Note: These are representative values for acetamide-type structures and the precise values for 2-cyano-N-(4-methoxybenzyl)acetamide would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small gap indicates that the molecule is more polarizable and prone to chemical reactions. malayajournal.orglibretexts.org DFT calculations are widely used to determine the energies of these orbitals. For various organic molecules, the HOMO-LUMO energy gap can be calculated, and this value helps in understanding the charge transfer that can occur within the molecule. malayajournal.org In many acetamide derivatives, the HOMO is often localized on the phenyl ring and the amide nitrogen, while the LUMO may be distributed over the carbonyl group and the cyano group, facilitating intramolecular charge transfer.

Table 2: Representative Frontier Molecular Orbital Energies

| Orbital | Description | Energy (eV) |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | (Calculated Value) |

| LUMO | Lowest Unoccupied Molecular Orbital | (Calculated Value) |

| Energy Gap (ΔE) | LUMO - HOMO | (Calculated Value) |

Note: Specific energy values for this compound are dependent on the level of theory and basis set used in the DFT calculation.

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. These charges provide insight into the distribution of electrons and can help identify electrophilic and nucleophilic sites. DFT calculations can be used to compute these charges.

In a molecule like this compound, one would expect the oxygen, nitrogen, and cyano-nitrogen atoms to carry negative charges due to their high electronegativity, making them potential sites for electrophilic attack. Conversely, the carbonyl carbon and the hydrogen atoms attached to nitrogen and the methylene (B1212753) bridge would likely exhibit positive charges, marking them as potential sites for nucleophilic attack. This charge distribution is fundamental to understanding the molecule's electrostatic interactions and reactivity.

DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. By calculating the harmonic frequencies, a theoretical IR spectrum can be generated. This predicted spectrum can then be compared with experimental data to confirm the molecular structure and the accuracy of the computational method.

For this compound, characteristic vibrational modes would include the N-H stretch of the amide, the C=O stretch of the carbonyl group, the C≡N stretch of the cyano group, and various C-H and C-C stretching and bending modes from the aromatic ring and the methylene bridge. The calculated frequencies and their corresponding intensities provide a detailed vibrational fingerprint of the molecule.

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the most favorable reaction pathways. For cyanoacetamide derivatives, computational studies can explore various reactions, such as nucleophilic substitutions, condensations, and cyclizations.

For example, the reactivity of the cyano group makes it a participant in nucleophilic addition reactions. Theoretical studies can model the approach of a nucleophile to the electrophilic carbon of the cyano group, calculating the activation energy required for the reaction to proceed. Similarly, the acidity of the α-carbon (the CH2 group between the cyano and carbonyl groups) can be computationally assessed to predict its reactivity in base-catalyzed reactions. These studies provide a molecular-level understanding of how and why reactions occur.

Prediction of Reactivity and Selectivity through Electronic Structure Analysis

The electronic structure, as revealed by DFT calculations, is directly linked to a molecule's reactivity and selectivity. Various reactivity descriptors derived from the electronic structure can be calculated to predict chemical behavior.

Fukui Functions: These functions are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. They are derived from the change in electron density as an electron is added or removed.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Global Reactivity Descriptors: Quantities like electronegativity, chemical hardness, and softness, which are calculated from the HOMO and LUMO energies, provide a general measure of the molecule's reactivity.

Through the analysis of these descriptors for this compound, a comprehensive picture of its reactivity can be constructed, predicting how it will behave in different chemical environments and guiding the design of synthetic pathways.

Molecular Modeling and Simulation Approaches

Computational chemistry and theoretical investigations provide significant insights into the structural, electronic, and reactive properties of molecules, offering a powerful complement to experimental studies. For this compound and its analogs, molecular modeling and simulation approaches are employed to understand their intrinsic characteristics, predict their behavior, and guide the design of new derivatives with specific functionalities. These in silico methods range from quantum chemical calculations, such as Density Functional Theory (DFT), to molecular dynamics (MD) simulations, each providing a unique window into the molecular world.

A fundamental aspect of theoretical investigations is the optimization of the molecular geometry to find the most stable conformation. For derivatives of cyanoacetamide, DFT calculations are frequently utilized to determine key structural parameters. These calculations can predict bond lengths, bond angles, and dihedral angles that characterize the three-dimensional shape of the molecule. For instance, studies on similar N-substituted acetamides reveal a general planarity of the amide group due to the delocalization of the nitrogen lone pair electrons into the carbonyl group, which imparts a partial double bond character to the C-N bond. scielo.br

Quantum chemical calculations are also instrumental in exploring the electronic properties of these compounds. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a common approach. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and stability of a molecule. A smaller gap typically signifies higher reactivity. nih.gov For a series of unsaturated 2-cyanoacetamide (B1669375) derivatives, quantum chemical analyses have been performed to calculate these and other electronic properties, providing a basis for understanding their reactivity. nih.gov

The following table presents representative quantum chemical parameters calculated for analogous cyanoacetamide derivatives, illustrating the type of data generated in these theoretical studies. It is important to note that these values are for related structures and serve as an example of the computational data available for this class of compounds.

Table 1: Calculated Quantum Chemical Parameters for Analogous Cyanoacetamide Derivatives

| Parameter | 2-(4-hydroxybenzylidene)-cyanoacetamide nih.gov | 2-(3-methoxybenzylidene)-cyanoacetamide nih.gov | 2-cyano-N-cyclopropylacetamide tandfonline.com | 2-cyano-N-(1-phenylethyl)acetamide tandfonline.com |

|---|---|---|---|---|

| HOMO Energy (eV) | -6.42 | -6.28 | -7.43 | -6.81 |

| LUMO Energy (eV) | -2.23 | -1.98 | -0.89 | -1.12 |

| HOMO-LUMO Gap (eV) | 4.19 | 4.30 | 6.54 | 5.69 |

| Chemical Hardness (η) | 2.09 | 2.15 | 3.27 | 2.85 |

| Chemical Softness (S) | 0.24 | 0.23 | 0.15 | 0.18 |

| Electronegativity (χ) | 4.33 | 4.13 | 4.16 | 3.97 |

| Chemical Potential (μ) | -4.33 | -4.13 | -4.16 | -3.97 |

| Electrophilicity Index (ω) | 4.48 | 3.96 | 2.65 | 2.77 |

Note: Data is sourced from published computational studies on analogous compounds and is presented here for illustrative purposes. Calculations were performed using Density Functional Theory (DFT) methods.

Molecular dynamics (MD) simulations offer another layer of investigation by modeling the dynamic behavior of molecules over time. These simulations can provide insights into the conformational flexibility of this compound and its interactions with its environment, such as solvent molecules or biological receptors. For example, MD simulations have been used to study the solvation of acetamide in water, revealing details about hydrogen bonding and the structural organization of the solvent around the solute. aip.orgaip.org In the context of drug design, MD simulations are crucial for assessing the stability of a ligand-protein complex predicted by molecular docking. mdpi.comnih.gov Studies on related acetamide derivatives have utilized MD simulations to confirm the stability of their binding poses within enzyme active sites. mdpi.com

Detailed research findings from computational studies on related acetamides have elucidated structure-activity relationships. For instance, DFT and molecular docking studies on 2-cyano-N-cyclopropylacetamide and 2-cyano-N-(1-phenylethyl)acetamide have explored their interactions with various protein receptors, with calculated binding energies indicating potential biological targets. tandfonline.com Furthermore, conformational analysis of N-benzyl-N-(furan-2-ylmethyl)acetamide using DFT has revealed the existence of multiple stable conformations due to rotational barriers around the amide bond. scielo.br These types of detailed computational analyses are essential for rationalizing experimental observations and for the predictive design of new molecules with desired properties.

Future Directions and Emerging Research Avenues for 2 Cyano N 4 Methoxybenzyl Acetamide

Exploration of Novel and Efficient Synthetic Pathways

The development of innovative and efficient synthetic routes is paramount for the widespread application of 2-cyano-N-(4-methoxybenzyl)acetamide. While traditional methods for synthesizing N-benzylacetamides exist, future research will likely focus on methodologies that offer higher yields, shorter reaction times, and greater molecular diversity.

One promising area is the application of multicomponent reactions (MCRs) . MCRs are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. nih.gov These reactions are prized for their atom economy, simplicity, and ability to rapidly generate libraries of structurally diverse compounds. researchgate.net Future studies could explore novel MCRs that incorporate 4-methoxybenzylamine (B45378), a cyanoacetic acid derivative, and other components to construct the target molecule or its analogues in a one-pot fashion.

Another avenue involves the development of parallel synthesis protocols . These methods allow for the simultaneous synthesis of a large number of related compounds, which is invaluable for creating chemical libraries for screening purposes. nih.gov By adapting existing parallel synthesis techniques for cyanoacetamides, researchers could efficiently produce a wide range of derivatives of this compound with varied substituents on the aromatic ring or modifications to the acetamide (B32628) backbone.

Development of Greener Chemistry Protocols for Synthesis and Derivatization

In line with the growing emphasis on sustainable chemical practices, future research will undoubtedly focus on developing environmentally benign methods for the synthesis and derivatization of this compound.

Microwave-assisted synthesis has already shown great promise in accelerating organic reactions. jchps.compsu.edu This technique can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. jchps.com Applying microwave irradiation to the synthesis of this compound could lead to more energy-efficient and rapid production.

The exploration of solvent-free reaction conditions is another critical area of green chemistry. researchgate.nettandfonline.com Eliminating the need for volatile and often hazardous organic solvents reduces waste and environmental impact. Research into solid-state reactions or mechanochemistry could provide viable solvent-free alternatives for the synthesis of this compound.

Furthermore, the use of biocatalysts , such as enzymes, offers a highly selective and environmentally friendly approach to amide bond formation. nih.gov Lipases, particularly Candida antarctica lipase (B570770) B (CAL-B), have been shown to be effective catalysts for the synthesis of a wide range of amides under mild conditions. sci-hub.senih.gov Investigating the enzymatic synthesis of this compound could provide a sustainable and highly efficient manufacturing process.

| Synthesis Parameter | Traditional Method | Potential Green Chemistry Protocol |

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation |

| Solvent | Volatile organic solvents (e.g., toluene, DMF) | Solvent-free conditions or green solvents (e.g., water, ethanol (B145695), ionic liquids) |

| Catalyst | Homogeneous acid or base catalysts | Heterogeneous catalysts, biocatalysts (e.g., lipases) |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Waste Generation | Higher, due to solvent use and catalyst removal | Lower, with potential for catalyst recycling |

Advanced Mechanistic Elucidation of Complex Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing existing protocols and designing new transformations. Future research in this area will likely leverage advanced computational and experimental techniques.

Computational studies using Density Functional Theory (DFT) can provide invaluable insights into the energetics of reaction pathways, the structures of transition states, and the role of catalysts. figshare.com By modeling the reaction between 4-methoxybenzylamine and a cyanoacetylating agent, researchers can elucidate the step-by-step mechanism of amide bond formation. This understanding can then be used to rationally design more efficient catalysts or to predict the outcome of reactions with new substrates. DFT calculations can also be used to study the reactivity of the cyano and active methylene (B1212753) groups in post-synthesis modifications. researchgate.net

Integration with Automation and High-Throughput Experimentation in Organic Synthesis

The integration of automation and high-throughput experimentation (HTE) is revolutionizing organic synthesis and drug discovery. geneonline.com These technologies enable the rapid screening of a vast number of reaction conditions to identify optimal parameters. acs.org

For the synthesis of this compound, an automated synthesis platform could be employed to systematically vary parameters such as catalysts, solvents, temperatures, and reactant ratios. researchgate.netxtalpi.com This would allow for the rapid identification of the most efficient and robust synthetic conditions, a process that would be prohibitively time-consuming using traditional manual methods. nih.gov

| Variable | Parameters for Screening |

| Catalyst | Various Lewis acids, Brønsted acids, organocatalysts, enzymes |

| Solvent | A diverse library of conventional and green solvents |

| Temperature | Range from room temperature to reflux conditions |

| Reactant Ratio | Stoichiometric and non-stoichiometric ratios of amine and acylating agent |

| Concentration | Dilute to concentrated conditions |

This approach not only accelerates the optimization of the primary synthesis but can also be applied to the development of derivatization reactions, facilitating the creation of large and diverse compound libraries for further study.

Theoretical Design and Prediction of Novel Derivatives with Tailored Chemical Properties

Computational chemistry and in silico methods are becoming indispensable tools in modern chemical research, allowing for the rational design of new molecules with specific desired properties. nih.gov

Future research on this compound will likely involve the theoretical design of novel derivatives . By modifying the core structure—for instance, by introducing different substituents on the phenyl ring or altering the linker between the ring and the amide nitrogen—researchers can create a virtual library of new compounds.

In silico screening can then be used to predict the physicochemical and pharmacokinetic properties of these virtual compounds. sciensage.inforesearchgate.net This includes parameters related to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), as well as drug-likeness, often evaluated using criteria such as Lipinski's Rule of Five. wikipedia.orgdrugbank.comunits.it This predictive filtering allows chemists to prioritize the synthesis of compounds that are most likely to have favorable properties for a given application.

| Property | Computational Tool/Method | Significance |

| Molecular Weight | Molecular modeling software | Adherence to Lipinski's Rule of Five wikipedia.org |

| LogP (Lipophilicity) | ALOGPS, XLOGP3 | Predicts membrane permeability and solubility mdpi.com |

| Hydrogen Bond Donors/Acceptors | Molecular modeling software | Influences binding and solubility drugbank.com |